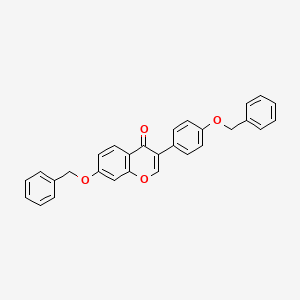

7,4'-Dibenzyl Daidzein

Description

Structure

3D Structure

Properties

IUPAC Name |

7-phenylmethoxy-3-(4-phenylmethoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H22O4/c30-29-26-16-15-25(32-19-22-9-5-2-6-10-22)17-28(26)33-20-27(29)23-11-13-24(14-12-23)31-18-21-7-3-1-4-8-21/h1-17,20H,18-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVQWSXAAXGFMND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=COC4=C(C3=O)C=CC(=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747593 | |

| Record name | 7-(Benzyloxy)-3-[4-(benzyloxy)phenyl]-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179998-29-8 | |

| Record name | 7-(Benzyloxy)-3-[4-(benzyloxy)phenyl]-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Synthesis of 7,4'-Dibenzyl Daidzein: A Guide to Selective Protection for Advanced Drug Discovery

An In-Depth Technical Guide for Chemical Synthesis Professionals

Abstract

Daidzein, a prominent isoflavone found in soybeans, is a molecule of significant interest in medicinal chemistry due to its wide range of biological activities, including antioxidant, anti-inflammatory, and phytoestrogenic effects.[1][2][3][4] To further explore its therapeutic potential and develop novel drug candidates, strategic chemical modification is often necessary. The synthesis of daidzein derivatives allows for the enhancement of its natural properties and the improvement of its pharmacokinetic profile.[5][6][7][8] This guide provides a comprehensive, in-depth technical overview of the selective synthesis of 7,4'-Dibenzyl Daidzein. The benzylation of the hydroxyl groups at the 7 and 4' positions serves as a crucial protecting group strategy, enabling further chemical manipulation at other sites of the daidzein scaffold. We will delve into the underlying chemical principles, provide a detailed and validated experimental protocol, and discuss the characterization of the final product, offering researchers a robust foundation for their work in isoflavone-based drug development.

Introduction: The Rationale for Daidzein Derivatization

Daidzein (4',7-dihydroxyisoflavone) is a naturally occurring phytoestrogen that has garnered considerable attention for its potential role in preventing and treating a variety of diseases, including cancer, cardiovascular disorders, and osteoporosis.[4][9] Its molecular structure is similar to that of endogenous estrogens, allowing it to interact with estrogen receptors.[3][4] However, the therapeutic application of natural daidzein can be limited by factors such as metabolic instability and suboptimal bioavailability.

Chemical derivatization is a powerful tool to overcome these limitations. By selectively modifying the daidzein molecule, we can fine-tune its biological activity and physicochemical properties. A common and critical step in this process is the protection of its reactive hydroxyl groups. The benzyl group (Bn) is an ideal choice for a protecting group in this context due to its stability under a wide range of reaction conditions and its straightforward removal via catalytic hydrogenolysis.[10][11][12][13]

The synthesis of this compound is a foundational step for creating a versatile chemical intermediate. With the 7-OH and 4'-OH groups protected, chemists can selectively perform reactions on other parts of the isoflavone core, such as the C-ring, to generate novel analogues with potentially enhanced therapeutic efficacy. This guide offers a detailed methodology for this essential synthesis.

Mechanistic Insights: The Williamson Ether Synthesis

The benzylation of daidzein's phenolic hydroxyls is achieved through a classic S N 2 reaction known as the Williamson ether synthesis.[11][13] This method involves the deprotonation of the hydroxyl groups followed by a nucleophilic attack on an alkyl halide.

2.1. Reactants and Their Roles

-

Daidzein (Substrate): The starting isoflavone containing two phenolic hydroxyl groups at the C7 and C4' positions. These protons are acidic and can be readily removed by a base.

-

Potassium Carbonate (K₂CO₃) (Base): A moderately weak base is crucial for this reaction.[10] Its primary function is to deprotonate the phenolic hydroxyls, creating potent nucleophilic phenoxide ions. Using a base like K₂CO₃ is advantageous as it is strong enough to deprotonate the phenols but mild enough to prevent undesirable side reactions that might occur with stronger bases like sodium hydride (NaH).[14]

-

Benzyl Bromide (BnBr) (Alkylating Agent): This is the source of the benzyl protecting group. The methylene carbon atom attached to the bromine is electrophilic and serves as the target for the nucleophilic attack by the phenoxide ions. Benzyl bromide is generally preferred over benzyl chloride due to the better leaving group ability of the bromide ion, resulting in a faster reaction rate.[12][15][16]

-

N,N-Dimethylformamide (DMF) (Solvent): A polar aprotic solvent like DMF is ideal for S N 2 reactions.[10][13] It effectively dissolves both the ionic and organic reactants and solvates the potassium cation, leaving the phenoxide anion relatively "bare" and highly nucleophilic, thus accelerating the reaction.

2.2. Reaction Mechanism

The synthesis proceeds in two primary steps:

-

Deprotonation: The carbonate ion (CO₃²⁻) from K₂CO₃ abstracts the acidic protons from the 7-OH and 4'-OH groups of daidzein. This generates a daidzein dianion, where both oxygens are negatively charged phenoxides.

-

Nucleophilic Attack (S N 2): The highly reactive phenoxide ions then attack the electrophilic methylene carbon of two separate benzyl bromide molecules. This occurs via a concerted S N 2 mechanism, where the C-O bond forms at the same time as the C-Br bond breaks. The result is the formation of two new ether linkages, yielding this compound.

2.3. Reaction Scheme

Caption: Overall reaction for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.

3.1. Materials and Equipment

| Material/Equipment | Specification |

| Daidzein | >98% purity |

| Benzyl Bromide (BnBr) | >98% purity, stabilized |

| Potassium Carbonate (K₂CO₃) | Anhydrous, powdered |

| N,N-Dimethylformamide (DMF) | Anhydrous (<50 ppm H₂O) |

| Ethyl Acetate (EtOAc) | ACS Grade |

| Hexane | ACS Grade |

| Deionized Water | 18 MΩ·cm |

| Round-bottom flask | Appropriate size, with stir bar |

| Condenser | |

| Magnetic stirrer with heating | |

| TLC plates | Silica gel 60 F₂₅₄ |

| Buchner funnel & filter paper | |

| Rotary evaporator | |

| Glass column for chromatography | |

| Silica Gel for column | 230-400 mesh |

3.2. Synthesis Workflow

Caption: Step-by-step experimental workflow for the synthesis.

3.3. Step-by-Step Procedure

-

Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add daidzein (1.0 eq.).

-

Dissolution: Add anhydrous DMF (approx. 10 mL per gram of daidzein) to the flask and stir until the daidzein is fully dissolved.

-

Base Addition: Add anhydrous, finely powdered potassium carbonate (2.5 eq.). Stir the suspension for 15 minutes at room temperature.

-

Alkylating Agent Addition: Cool the flask in an ice bath. Add benzyl bromide (2.2 eq.) dropwise over 10 minutes. Caution: Benzyl bromide is a lachrymator and should be handled in a fume hood.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 12-24 hours.

-

Monitoring (Self-Validation): Periodically check the reaction's progress using TLC with a mobile phase of Hexane:Ethyl Acetate (7:3 v/v). The starting daidzein is quite polar (low Rf), while the dibenzylated product is much less polar (high Rf). The reaction is complete when the daidzein spot is no longer visible under UV light.

-

Work-up: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing ice-cold water (approx. 10 times the volume of DMF). A white precipitate will form.

-

Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the crude solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with deionized water (3 x 50 mL) and then a small amount of cold hexane. Allow the solid to air-dry.

-

Purification: The crude product is purified by flash column chromatography.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc in hexane and gradually increasing to 30% EtOAc).

-

Collect fractions and analyze them by TLC. Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield this compound as a white solid.

-

Product Characterization: Confirming Success

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

| Parameter | Expected Result |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₂₉H₂₂O₄ |

| Molecular Weight | 434.49 g/mol |

| Yield | Typically 80-90% |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.1 (s, 1H, H-2), ~7.4-7.2 (m, 14H, Ar-H), ~7.0 (m, 3H, Ar-H), ~5.15 (s, 2H, -OCH₂-), ~5.10 (s, 2H, -OCH₂-). Note the absence of phenolic -OH peaks and the appearance of two distinct benzyl methylene singlets.[17][18] |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~175 (C=O), ~160-120 (Ar-C), ~70 (2x -OCH₂-). Note the appearance of two methylene carbon signals around 70 ppm.[17][18] |

| Mass Spec (ESI-MS) | m/z: 435.16 [M+H]⁺, 457.14 [M+Na]⁺. |

Applications in Drug Development

The successful synthesis of this compound opens the door to a multitude of further chemical explorations. With the primary phenolic hydroxyls protected, researchers can pursue modifications that would otherwise be impossible.

-

C-Ring Functionalization: Reactions such as electrophilic substitution, metal-catalyzed cross-coupling, or the introduction of heterocyclic rings can be performed on the daidzein core.

-

Improved Pharmacokinetics: Derivatization can lead to compounds with improved solubility, metabolic stability, and cell permeability, which are critical attributes for a successful drug candidate.[3]

-

Structure-Activity Relationship (SAR) Studies: By creating a library of novel daidzein analogues, researchers can systematically investigate how different functional groups at various positions affect the molecule's biological activity, leading to the identification of more potent and selective compounds.[6]

Conclusion

This guide has outlined a reliable and efficient method for the synthesis of this compound, a key intermediate for advanced research in medicinal chemistry. The protocol, based on the Williamson ether synthesis, employs common laboratory reagents and techniques, making it highly accessible. The emphasis on mechanistic understanding and in-process validation ensures a high degree of trustworthiness and reproducibility. By following this detailed procedure, researchers and drug development professionals can confidently produce high-purity this compound, enabling the exploration and development of the next generation of isoflavone-based therapeutics.

References

-

Synthesis of Daidzein Glycosides, α-Tocopherol Glycosides, Hesperetin Glycosides by Bioconversion and Their Potential for Anti-Allergic Functional-Foods and Cosmetics. (2019). PMC - NIH. Available at: [Link]

-

Study on Derivatization and Biological Activity of Natural Product Daidzein. (n.d.). Available at: [Link]

-

Synthesis and Anti-hypoxic Activity Research of Daidzein Derivatives. (n.d.). PubMed. Available at: [Link]

-

Isoflavones, their Glycosides and Glycoconjugates. Synthesis and Biological Activity. (n.d.). PMC. Available at: [Link]

-

Study on Derivatization and Biological Activity of Natural Product Daidzein. (n.d.). ResearchGate. Available at: [Link]

-

Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Benzyl group. (n.d.). Wikipedia. Available at: [Link]

-

Benzyl Protection. (n.d.). Common Organic Chemistry. Available at: [Link]

-

Benzylation of hydroxyl groups by Williamson reaction. (2021). Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf. Available at: [Link]

-

Daidzein from Dietary Supplement to a Drug Candidate: An Evaluation of Potential. (n.d.). PMC - NIH. Available at: [Link]

-

Unveiling the Pharmacological and Nanotechnological Facets of Daidzein: Present State-of-the-Art and Future Perspectives. (2023). PMC - PubMed Central. Available at: [Link]

-

Distribution and metabolism of daidzein and its benzene sulfonates in vivo (in mice) based on MALDI-TOF MSI. (2022). Frontiers. Available at: [Link]

-

Pharmacokinetics, pharmacodynamics, toxicity, and formulations of daidzein: An important isoflavone. (n.d.). PubMed. Available at: [Link]

-

DAIDZEIN: A REVIEW OF PHARMACOLOGICAL EFFECTS. (2016). SciSpace. Available at: [Link]

-

NMR studies of daidzein and puerarin: active anti-oxidants in traditional Chinese medicine. (n.d.). ResearchGate. Available at: [Link]

-

Production of Therapeutically Significant Genistein and Daidzein Compounds from Soybean Glycosides Using Magnetic Nanocatalyst: A Novel Approach. (n.d.). MDPI. Available at: [Link]

-

Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio‐Selectivity Guided by Entropy. (n.d.). PMC - NIH. Available at: [Link]

-

The design, synthesis, antioxidant, and antihypoxia activities of two new hydroxydaidzein derivatives. (n.d.). ResearchGate. Available at: [Link]

-

Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. (2024). Chalmers Research. Available at: [Link]

-

Daidzein Stimulates Collagen Synthesis by Activating the TGF-β/smad Signal Pathway. (n.d.). Available at: [Link]

-

Daidzein | C15H10O4. (n.d.). PubChem - NIH. Available at: [Link]

-

Daidzein (NP0000025). (n.d.). NP-MRD. Available at: [Link]

-

Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. (2024). PMC - NIH. Available at: [Link]

-

Proposed mechanism pathways for the benzylation. (n.d.). ResearchGate. Available at: [Link]

-

Methods of Analysis of Phytoestrogenic Compounds: An Up-to-Date of the Present State. (n.d.). Available at: [Link]

-

Total synthesis of apigenin 7,4′-di-O-β-glucopyranoside, a component of blue flower pigment of Salvia patens, and seven chiral analogues. (2025). ResearchGate. Available at: [Link]

-

Isolation of Isoflavones from Iraqi Trifolium pretense. (n.d.). Research Journal of Pharmacy and Technology. Available at: [Link]

-

NMR Characterization of Lignans. (2022). CNR-IRIS. Available at: [Link]

-

Production of the Isoflavones Genistein and Daidzein in Non-Legume Dicot and Monocot Tissues. (n.d.). PMC - NIH. Available at: [Link]

-

ANALYSIS OF BENZYLATION PRODUCTS OF (+)-CATECHIN. (n.d.). Available at: [Link]

-

Extraction and quantification of daidzein and genistein in food. (1998). PubMed. Available at: [Link]

-

NMR Characterization of Lignans. (2025). ResearchGate. Available at: [Link]

-

1H NMR Fingerprinting of Soybean Extracts, with Emphasis on Identification and Quantification of Isoflavones. (2010). sfera. Available at: [Link]

-

Isolation of a new metabolite from biotransformation of daidzein by Aspergillus oryzae. (n.d.). PubMed. Available at: [Link]

-

Purification and antioxidant activities of soybean isoflavones. (n.d.). SciSpace. Available at: [Link]

-

Utilization of Potassium Carbonate-Ethylene Glycol as Deep Eutectic Solvent to Delignification Oil Palm Empty Fruit Bunch for Furfural and Ethanol Production. (n.d.). ResearchGate. Available at: [Link]

Sources

- 1. Daidzein from Dietary Supplement to a Drug Candidate: An Evaluation of Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Daidzein - Application, Pharmacokinetics, Synthesis, Safety etc._Chemicalbook [chemicalbook.com]

- 3. Pharmacokinetics, pharmacodynamics, toxicity, and formulations of daidzein: An important isoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Study on Derivatization and Biological Activity of Natural Product Daidzein | Semantic Scholar [semanticscholar.org]

- 6. Synthesis and Anti-hypoxic Activity Research of Daidzein Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Distribution and metabolism of daidzein and its benzene sulfonates in vivo (in mice) based on MALDI-TOF MSI [frontiersin.org]

- 9. Unveiling the Pharmacological and Nanotechnological Facets of Daidzein: Present State-of-the-Art and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jk-sci.com [jk-sci.com]

- 11. Benzyl Ethers [organic-chemistry.org]

- 12. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 13. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio‐Selectivity Guided by Entropy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. rjptonline.org [rjptonline.org]

Mechanism of action of daidzein and its derivatives

An In-Depth Technical Guide to the Mechanism of Action of Daidzein and Its Derivatives

Introduction: Unveiling the Isoflavone Daidzein

Daidzein is a naturally occurring isoflavone, a class of phytoestrogens, predominantly found in soybeans and other legumes.[1][2] Its structural similarity to the mammalian estrogen, 17-β-estradiol, allows it to interact with estrogen signaling pathways, conferring a range of biological activities.[2][3] In its natural state, daidzein often exists as the glycoside conjugate, daidzin, which must be hydrolyzed by intestinal β-glucosidases into its active aglycone form to be absorbed.[2]

The true complexity of daidzein's action, however, lies in its metabolism by the human gut microbiota.[2][4] Specific intestinal bacteria can transform daidzein into key metabolites, most notably equol and O-desmethylangolensin (O-DMA) .[2][5] This metabolic conversion is highly variable among individuals, with only 30-50% of the population capable of producing equol, a metabolite that often exhibits greater biological potency than daidzein itself.[5][6] This guide will dissect the multifaceted mechanisms of daidzein and its principal derivatives, exploring both estrogen receptor-dependent and -independent pathways and providing the technical methodologies required for their investigation.

Part 1: The Core Mechanism: Selective Estrogen Receptor Modulation (SERM)

The primary and most studied mechanism of daidzein is its function as a Selective Estrogen Receptor Modulator (SERM).[7] This means it can exert either estrogen-like (agonist) or estrogen-blocking (antagonist) effects depending on the specific tissue, the local concentration of endogenous estrogens, and the relative expression of the two main estrogen receptor (ER) subtypes: ERα and ERβ.[4][8]

Differential Binding and Receptor Selectivity

Daidzein and its metabolites bind to both ERα and ERβ, but they exhibit a significantly higher affinity for ERβ.[8][9][10] This preferential binding is a cornerstone of their mechanism. ERα and ERβ often mediate opposing cellular functions; ERα is typically associated with cell proliferation, particularly in breast and uterine tissues, while ERβ can counteract ERα-mediated growth and promote apoptosis and differentiation.[3][9][10] Consequently, the cellular outcome of daidzein exposure is critically dependent on the ERα/ERβ ratio within a given tissue.[2][10]

The metabolic conversion to equol dramatically enhances this interaction. Equol binds to estrogen receptors with a much greater affinity than its precursor, daidzein, while still maintaining a preference for ERβ.[5][9] This increased potency helps explain why individuals who are "equol producers" may derive more significant health benefits from soy consumption.[11]

| Compound | Relative Binding Affinity (RBA) for ERα (%) | Relative Binding Affinity (RBA) for ERβ (%) | ERβ/ERα Selectivity Ratio |

| 17-β-Estradiol | 100 | 100 | 1 |

| Genistein | 0.021 | 6.8 | ~324 |

| Daidzein | Lower than Genistein | Lower than Genistein | Lower than Genistein |

| S-Equol | ~1.5 | ~10 | ~7 |

| (Data synthesized from multiple sources, including reference[9], highlighting relative affinities and selectivities. Absolute values can vary by assay.) |

Downstream Genomic Signaling

Upon binding to daidzein or its derivatives, the estrogen receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[10] This action recruits co-activator or co-repressor proteins, ultimately modulating the transcription of genes involved in critical cellular processes such as cell cycle progression, apoptosis, and differentiation.[8][10] In tissues with high ERβ expression, daidzein's preferential binding can lead to anti-proliferative and pro-apoptotic outcomes.[10]

Part 2: ER-Independent and Pleiotropic Mechanisms

Beyond its role as a SERM, daidzein and its derivatives exert influence through a variety of ER-independent signaling pathways. These pleiotropic actions contribute significantly to its broad spectrum of biological effects.

Antioxidant and Anti-inflammatory Activity

Daidzein possesses direct free-radical scavenging properties and can also indirectly boost the cellular antioxidant defense system by upregulating the expression and activity of enzymes like catalase and superoxide dismutase (SOD).[8][12][13] Notably, its metabolites, equol and O-DMA, demonstrate even more potent antioxidant effects.[14]

Its anti-inflammatory mechanism involves the suppression of key pro-inflammatory signaling pathways. Daidzein has been shown to inhibit the production of cytokines like TNF-α and IL-6 by blocking the activation of the nuclear factor-kappa B (NF-κB) transcription factor.[8][12][15] It achieves this by interfering with upstream kinases in the pathway, such as IκB kinase (IKK).[15]

Modulation of Kinase Signaling and Other Pathways

Daidzein and its metabolites can modulate various intracellular signaling cascades that are crucial for cell growth, survival, and metastasis.

-

Tyrosine Kinase Inhibition : While its analogue genistein is a well-known tyrosine kinase inhibitor, daidzein's activity is comparatively weak.[16] However, specific studies have demonstrated that daidzein can inhibit cancer cell growth by down-regulating pathways mediated by tyrosine kinases, such as the Fibroblast Growth Factor Receptor 3 (FGFR3) and Src pathways.[17][18]

-

MEK/ERK Pathway : The metabolite equol, but not daidzein, directly inhibits MEK1 kinase activity. This blockade prevents the downstream phosphorylation of ERK and activation of the AP-1 transcription factor, a key pathway in neoplastic cell transformation.[19]

-

Hedgehog (Hh) Signaling : In some cancer models, daidzein has been found to suppress the Hh/Gli1 signaling pathway, which is instrumental in inhibiting cancer cell migration and invasion.[12]

-

Anti-Androgen Activity : Uniquely, equol can bind directly to 5α-dihydrotestosterone (DHT), the most potent androgen, preventing it from activating the androgen receptor.[5][20] This ER-independent mechanism is highly relevant for its potential role in androgen-dependent conditions like prostate cancer.

Epigenetic Regulation

Emerging research has identified a novel mechanism for daidzein as an epigenetic modulator. It has been shown to act as a specific inhibitor of Histone Deacetylase 7 (HDAC7), an enzyme that silences tumor suppressor genes by removing acetyl groups from histones.[21] By inhibiting HDAC7, daidzein can lead to histone hyperacetylation, reactivating the expression of these crucial genes and inducing apoptosis in cancer cells.[21]

Part 3: Key Methodologies for Mechanistic Investigation

Validating the mechanisms of action for daidzein requires a suite of robust in vitro assays. The causality behind selecting these protocols is to move from initial binding interactions to functional cellular outcomes.

Experimental Protocol 1: Competitive Estrogen Receptor Binding Assay

-

Causality & Objective : This is the foundational experiment to quantify the direct interaction between daidzein (or its derivatives) and its primary molecular targets, ERα and ERβ. It establishes binding affinity (Ki), which is essential for understanding the potency of the compound.

-

Principle : This is a competitive displacement assay. A constant concentration of high-affinity radiolabeled estradiol ([³H]E₂) is incubated with a source of ER protein (recombinant or from cell lysates). Increasing concentrations of unlabeled daidzein are added to compete for binding sites. The concentration of daidzein that displaces 50% of the radiolabeled ligand (IC₅₀) is determined, from which the Ki is calculated.

-

Self-Validating System : The protocol must include controls: a no-competitor control (maximum binding), a non-specific binding control (excess unlabeled estradiol), and a known ligand (unlabeled estradiol) to generate a standard competition curve.

-

Methodology :

-

Reagent Preparation : Prepare assay buffer (e.g., TEG buffer: Tris-HCl, EDTA, glycerol). Dilute recombinant human ERα or ERβ protein to a working concentration. Prepare serial dilutions of daidzein and a standard (17-β-estradiol) from 10⁻¹² M to 10⁻⁵ M. Prepare [³H]E₂ at a final concentration near its Kd (~0.1-1 nM).

-

Incubation : In a 96-well plate, combine the ER protein, [³H]E₂, and varying concentrations of daidzein or control compounds. Incubate for 18-24 hours at 4°C to reach equilibrium.

-

Separation : Separate bound from free radioligand. A common method is hydroxylapatite (HAP) adsorption. Add a HAP slurry to each well, incubate, and then wash the HAP pellet multiple times with buffer to remove unbound [³H]E₂.

-

Quantification : Resuspend the HAP pellet in a scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Data Analysis : Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Protocol 2: ERE-Luciferase Reporter Gene Assay

-

Causality & Objective : Moving from binding to function, this assay determines whether daidzein's binding to the ER results in a functional transcriptional response (agonist activity) or blocks the response of estradiol (antagonist activity). It directly measures the outcome of the genomic signaling cascade.

-

Principle : An ER-positive cell line (e.g., MCF-7) is transiently transfected with two plasmids: one expressing the ER of interest (if not endogenously sufficient) and a reporter plasmid containing the firefly luciferase gene driven by a promoter with multiple EREs. Activation of the ER pathway leads to the production of luciferase, which generates a quantifiable light signal upon addition of its substrate, luciferin.

-

Self-Validating System : Controls include vehicle (baseline), a positive control (estradiol for agonist mode), and co-treatment with estradiol for antagonist mode. A co-transfected Renilla luciferase plasmid under a constitutive promoter is used to normalize for transfection efficiency and cell viability.

-

Methodology :

-

Cell Culture & Transfection : Plate MCF-7 cells in phenol red-free medium (to eliminate estrogenic background) supplemented with charcoal-stripped serum. Using a lipid-based transfection reagent, co-transfect cells with the ERE-luciferase reporter plasmid and a Renilla control plasmid.

-

Treatment : After 24 hours, replace the medium with fresh medium containing serial dilutions of daidzein (for agonist testing) or a fixed concentration of estradiol plus serial dilutions of daidzein (for antagonist testing). Incubate for 18-24 hours.

-

Cell Lysis : Wash cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Assay : Use a dual-luciferase assay system. In a luminometer plate, add the cell lysate, followed by the firefly luciferase substrate. Measure the luminescence. Then, add the Stop & Glo® reagent, which quenches the firefly signal and activates the Renilla luciferase, and measure the second signal.

-

Data Analysis : Calculate the ratio of Firefly to Renilla luminescence for each well. Plot the normalized relative light units (RLU) against the log concentration of daidzein. Determine the EC₅₀ (for agonist activity) or IC₅₀ (for antagonist activity).

-

Conclusion and Future Perspectives

The mechanism of action of daidzein is a compelling example of molecular promiscuity, extending far beyond simple estrogen receptor agonism. Its activity as a SERM, with a favorable preference for the anti-proliferative ERβ, forms the foundation of its effects.[8][9] However, its true therapeutic potential is unlocked by considering the synergistic ER-independent pathways, including antioxidant, anti-inflammatory, kinase modulation, and epigenetic regulation.[12][21][22]

A critical factor dictating the in vivo efficacy of daidzein is its metabolism by gut microbiota. The production of more potent metabolites like equol introduces significant interindividual variability, a key challenge in clinical studies.[11][22] Future research must focus on strategies to overcome these hurdles. This includes the development of novel nano-formulations to improve daidzein's poor bioavailability and the exploration of co-therapies with probiotics to promote conversion to equol.[23][24] Well-designed clinical trials that stratify participants based on their equol-producing status are essential to definitively validate the therapeutic efficacy and safety of daidzein and its derivatives in managing a range of chronic diseases.[22]

References

- What is the mechanism of Daidzein? - Patsnap Synapse. (2024-07-17).

- Pharmacotherapeutic potential of daidzein: insights into mechanisms and clinical relevance. (2025-08-20).

- Phytochemicals in Food – Uses, Benefits & Food Sources | Ask Ayurveda. (2026-01-14).

- FACT SHEET on the PHYTOESTROGEN DAIDZEIN - Breast Cancer and the Environment Research Program.

- Equol: a metabolite of gut microbiota with potential antitumor effects - PMC - NIH. (2024-07-07).

- What is Daidzein used for? - Patsnap Synapse. (2024-06-14).

- Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC - NIH.

- Sun et al., Afr J Tradit Complement Altern Med. (2016) 13(3):117-132 - DAIDZEIN: A REVIEW OF PHARMACOLOGICAL EFFECTS Meng-Yao Suna#, Ying Yeb#, Ling Xiaob, Khalid Rahmanc, Wei Xiad, Hong Zhanga - SciSpace.

- Therapeutic Potential of Isoflavones with an Emphasis on Daidzein - PMC - PubMed Central. (2021-09-09).

- Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - NIH.

- Daidzein and Genistein: Natural Phytoestrogens with Potential Applications in Hormone Replacement Therapy - MDPI.

- Equol, a metabolite of the soybean isoflavone daidzein, inhibits neoplastic cell transformation by targeting the MEK/ERK/p90RSK/activator protein-1 pathway - PubMed. (2007-11-09).

- Daidzein exerts anti-tumor activity against bladder cancer cells via inhibition of FGFR3 pathway - PubMed.

- Inhibition of invasion of murine mammary carcinoma cells by the tyrosine kinase inhibitor genistein - PubMed.

- The Science of Soy Isoflavones: Genistein, Daidzein, and Equol Explained. (2025-03-31).

- Investigation of inhibition effect of daidzein on osteosarcoma cells based on experimental validation and systematic pharmacology analysis - PubMed Central. (2021-08-31).

- Daidzein from Macrotyloma: Epigenetic Leukemia Therapy - BIOENGINEER.ORG. (2026-01-12).

- Cardiovascular Risks in Relation to Daidzein Metabolizing Phenotypes among Chinese Postmenopausal Women | PLOS One - Research journals.

- Unveiling the Pharmacological and Nanotechnological Facets of Daidzein: Present State-of-the-Art and Future Perspectives - PMC - PubMed Central. (2023-02-13).

- DAIDZEIN: A REVIEW OF PHARMACOLOGICAL EFFECTS | Semantic Scholar.

- Pharmacokinetics, pharmacodynamics, toxicity, and formulations of daidzein: An important isoflavone - PubMed.

- Equol: Pharmacokinetics and Biological Actions - PMC - NIH.

- The antioxidant activity of daidzein metabolites, O‑desmethylangolensin and equol, in HepG2 cells - PubMed. (2013-10-23).

- Effects of isoflavone derivatives on the production of inflammatory cytokines by synovial cells. (2021-09-16).

Sources

- 1. ask-ayurveda.com [ask-ayurveda.com]

- 2. Therapeutic Potential of Isoflavones with an Emphasis on Daidzein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. bcerp.org [bcerp.org]

- 5. Equol: a metabolite of gut microbiota with potential antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Science of Soy Isoflavones: Genistein, Daidzein, and Equol Explained [fermentedsoyresearch.com]

- 7. What is Daidzein used for? [synapse.patsnap.com]

- 8. What is the mechanism of Daidzein? [synapse.patsnap.com]

- 9. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cardiovascular Risks in Relation to Daidzein Metabolizing Phenotypes among Chinese Postmenopausal Women | PLOS One [journals.plos.org]

- 12. scispace.com [scispace.com]

- 13. [PDF] DAIDZEIN: A REVIEW OF PHARMACOLOGICAL EFFECTS | Semantic Scholar [semanticscholar.org]

- 14. The antioxidant activity of daidzein metabolites, O‑desmethylangolensin and equol, in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. Inhibition of invasion of murine mammary carcinoma cells by the tyrosine kinase inhibitor genistein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Daidzein exerts anti-tumor activity against bladder cancer cells via inhibition of FGFR3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Investigation of inhibition effect of daidzein on osteosarcoma cells based on experimental validation and systematic pharmacology analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Equol, a metabolite of the soybean isoflavone daidzein, inhibits neoplastic cell transformation by targeting the MEK/ERK/p90RSK/activator protein-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Equol: Pharmacokinetics and Biological Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bioengineer.org [bioengineer.org]

- 22. Pharmacotherapeutic potential of daidzein: insights into mechanisms and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Unveiling the Pharmacological and Nanotechnological Facets of Daidzein: Present State-of-the-Art and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Pharmacokinetics, pharmacodynamics, toxicity, and formulations of daidzein: An important isoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

7,4'-Dibenzyl Daidzein: A Technical Guide to a Key Synthetic Intermediate

Abstract

Daidzein, a prominent isoflavone found in soy, exhibits a wide range of biological activities, making it a molecule of significant interest in medicinal chemistry and drug development.[1][2] Its therapeutic potential spans conditions like osteoporosis, cardiovascular disease, and certain cancers.[1][2][3] However, the presence of two phenolic hydroxyl groups at the 7 and 4' positions presents a challenge for regioselective chemical modification. This guide provides an in-depth technical overview of 7,4'-Dibenzyl Daidzein, a crucial intermediate where these hydroxyl groups are masked by benzyl ethers. We will explore the strategic importance of this protection, detail robust protocols for its synthesis and subsequent deprotection, present key characterization data, and discuss its application in the synthesis of novel daidzein derivatives. This document is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.

Introduction: The Strategic Imperative for Protecting Groups

In multi-step organic synthesis, the ability to selectively react with one functional group in the presence of others is paramount.[4] This is often achieved by temporarily "masking" or "protecting" a reactive functional group to prevent it from participating in a desired reaction.[4][5] A good protecting group must be easy to install, stable under the subsequent reaction conditions, and readily removable in high yield without affecting the rest of the molecule.[6]

Daidzein: A Biologically Active Scaffold

Daidzein [7-hydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one] is a phytoestrogen that exerts its biological effects through various mechanisms, including interaction with estrogen receptors (ER), antioxidant activity, and modulation of inflammatory pathways.[1][3][7] Its structure features two phenolic hydroxyl groups with different chemical environments and reactivities. For chemists aiming to synthesize derivatives of daidzein—for example, by introducing new functional groups at other positions to enhance potency or modulate activity—these hydroxyl groups can interfere with the desired transformations.[8][9]

Why Benzyl Ethers?

The benzyl (Bn) group is a widely used protecting group for alcohols and phenols for several key reasons:

-

Ease of Formation: Benzyl ethers are readily formed via Williamson ether synthesis, a reliable and high-yielding reaction.[10][11]

-

Stability: They are robust and stable to a wide range of reaction conditions, including acidic and basic hydrolysis, and many oxidizing and reducing agents.[11]

-

Orthogonal Removal: The key advantage of the benzyl group is its facile removal under neutral conditions via catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[10][12] This deprotection method is orthogonal to many other protecting groups, meaning it can be removed selectively without disturbing acid- or base-labile groups elsewhere in the molecule.[13]

Protecting both the 7 and 4' hydroxyls of daidzein as benzyl ethers yields this compound, a stable, versatile intermediate ready for further synthetic elaboration.

Synthesis and Characterization of this compound

The synthesis of this compound is a straightforward application of the Williamson ether synthesis. The phenolic protons of daidzein are sufficiently acidic to be removed by a mild base, generating phenoxide anions that act as nucleophiles, attacking the electrophilic carbon of benzyl bromide.

Experimental Protocol: Benzylation of Daidzein

This protocol is a representative procedure synthesized from standard organic chemistry practices.

Materials:

-

Daidzein

-

Benzyl Bromide (BnBr)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add daidzein (1.0 eq).

-

Solvent and Base: Add anhydrous DMF to dissolve the daidzein, followed by anhydrous potassium carbonate (3.0 eq).

-

Causality Insight: DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, dissolving the ionic intermediates. K₂CO₃ is a mild base, sufficient to deprotonate the phenolic hydroxyls without causing unwanted side reactions. An excess is used to drive the reaction to completion.

-

-

Reagent Addition: Add benzyl bromide (2.5 eq) dropwise to the stirring suspension at room temperature.

-

Causality Insight: A slight excess of the alkylating agent ensures that both hydroxyl groups are benzylated. Adding it dropwise helps to control any potential exotherm.

-

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous phase three times with ethyl acetate.

-

Causality Insight: The product is organic-soluble and will move into the ethyl acetate layer, while the inorganic salts (KBr, excess K₂CO₃) and DMF remain in the aqueous layer.

-

-

Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

-

Causality Insight: The water wash removes residual DMF, and the brine wash helps to remove dissolved water from the organic layer, initiating the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel to yield this compound as a white or off-white solid.

Characterization Data

The successful synthesis of this compound must be confirmed by analytical techniques. The following table summarizes typical characterization data.

| Analysis | Expected Results |

| ¹H NMR | Disappearance of phenolic -OH protons. Appearance of characteristic benzyl protons: a singlet around δ 5.1-5.3 ppm (4H, -O-CH₂ -Ph) and multiplets between δ 7.3-7.5 ppm (10H, aromatic protons of benzyl groups). Shifts in the aromatic protons of the daidzein core are also expected.[14][15] |

| ¹³C NMR | Appearance of a new signal around δ 70-71 ppm corresponding to the benzylic carbon (-O-C H₂-Ph).[14] |

| Mass Spec (MS) | The molecular ion peak [M+H]⁺ should correspond to the calculated mass of C₂₉H₂₂O₄ (m/z ≈ 435.15).[16] |

| Appearance | White to off-white crystalline solid. |

Deprotection: Regenerating the Phenolic Hydroxyls

The ultimate goal of using a protecting group is its efficient removal to unveil the desired final molecule. For this compound, this is achieved through catalytic hydrogenolysis.

Experimental Protocol: Hydrogenolysis of Benzyl Ethers

Materials:

-

This compound

-

Palladium on Carbon (Pd/C), 10% w/w

-

Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., a mixture of EtOAc and MeOH) in a flask suitable for hydrogenation.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (approx. 10% by weight of the starting material) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Causality Insight: Pd/C is a pyrophoric catalyst and should be handled with care. An inert atmosphere prevents accidental ignition.

-

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an atmosphere of hydrogen. Stir the reaction vigorously under a positive pressure of hydrogen (typically from a balloon) at room temperature.

-

Causality Insight: Vigorous stirring is crucial to ensure good mixing of the three phases (solid catalyst, liquid solution, and gas) for an efficient reaction.

-

-

Monitoring: Monitor the reaction by TLC until the starting material is fully consumed. The reaction is typically complete within 4-12 hours.

-

Workup: Once complete, carefully purge the reaction flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Causality Insight: Filtering through Celite prevents the fine palladium particles from passing through the filter paper and contaminating the product.

-

-

Concentration: Wash the Celite pad with additional solvent (EtOAc or MeOH) and combine the filtrates. Concentrate the solvent under reduced pressure to yield the deprotected daidzein. The product can be further purified by recrystallization if necessary.

Workflow and Applications

The use of this compound opens up synthetic pathways for creating novel daidzein derivatives that would be otherwise difficult to access. By protecting the phenolic hydroxyls, other positions on the isoflavone scaffold become available for modification.

Synthetic Strategy Workflow

The overall strategy can be visualized as a three-stage process: Protection, Modification, and Deprotection.

Caption: Synthetic workflow using this compound.

Example Application: Synthesis of 8-Substituted Daidzein Derivatives

One potential application is the synthesis of derivatives with substitutions at the C8 position, which has been explored to enhance biological activity.[8]

-

Protection: Daidzein is converted to this compound as described above.

-

Modification: With the hydroxyl groups blocked, an electrophilic aromatic substitution reaction (e.g., bromination or nitration) can be directed to other positions on the A-ring, such as C8.

-

Deprotection: The resulting 8-substituted-7,4'-dibenzyl daidzein can then be deprotected via hydrogenolysis to yield the final 8-substituted daidzein derivative.

This strategy allows for the creation of a library of novel compounds for structure-activity relationship (SAR) studies, potentially leading to the discovery of new therapeutic agents with improved efficacy or selectivity.

Daidzein's Role in Cellular Signaling

The derivatives synthesized using this intermediate can be tested for their ability to modulate key cellular pathways. Daidzein itself is known to interact with estrogen receptors and can influence downstream signaling cascades, such as the MAPK and NF-κB pathways, which are critical in inflammation and cell proliferation.[17]

Sources

- 1. Therapeutic Potential of Isoflavones with an Emphasis on Daidzein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Daidzein? [synapse.patsnap.com]

- 4. Protecting group - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. labinsights.nl [labinsights.nl]

- 7. bcerp.org [bcerp.org]

- 8. Synthesis and Anti-hypoxic Activity Research of Daidzein Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of 7-O Substitutions on Estrogenic and Antiestrogenic Activities of Daidzein Analogues in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzyl Ethers [organic-chemistry.org]

- 11. uwindsor.ca [uwindsor.ca]

- 12. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 13. Protective Groups [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Distribution and metabolism of daidzein and its benzene sulfonates in vivo (in mice) based on MALDI-TOF MSI - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Technical Guide on the Biological Inactivity of 7,4'-Dibenzyl Daidzein as a Phytoestrogen

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive examination of 7,4'-Dibenzyl Daidzein, a synthetic derivative of the soy isoflavone daidzein. It elucidates the rationale behind the targeted chemical modification of daidzein and synthesizes the available scientific evidence to demonstrate the resulting biological inactivity of the dibenzylated compound as a phytoestrogen. This document details the critical structure-activity relationships of isoflavones, outlines the standard experimental assays for determining estrogenicity, and presents a reasoned, evidence-based argument for the lack of estrogenic effect of this compound. This guide serves as a technical resource for researchers in endocrinology, pharmacology, and drug development, providing both foundational knowledge and practical experimental designs.

Introduction: The Phytoestrogen Landscape and the Significance of Daidzein

Phytoestrogens are a class of plant-derived compounds that exhibit structural similarities to mammalian estrogens, most notably 17β-estradiol.[1] This structural mimicry allows them to interact with estrogen receptors (ERs), leading to a spectrum of estrogenic and anti-estrogenic effects.[1][2] Among the various classes of phytoestrogens, isoflavones, which are abundant in soy products, have been the subject of extensive research for their potential roles in human health, including the management of menopausal symptoms and the prevention of hormone-dependent cancers.[2]

Daidzein (7,4'-dihydroxyisoflavone) is a primary isoflavone found in soybeans.[1] Its biological effects are mediated through its binding to estrogen receptors, ERα and ERβ.[1] However, the therapeutic application of daidzein is often limited by its relatively weak estrogenic activity and metabolic instability. This has spurred interest in the chemical modification of the daidzein scaffold to either enhance its desired properties or to create specific tools for research, such as biologically inert control compounds. The synthesis of this compound falls into the latter category, providing a crucial negative control for dissecting the specific actions of its parent compound.

The Chemical Rationale for Inactivity: Structure-Activity Relationship of Isoflavones

The estrogenic activity of isoflavones is intrinsically linked to their chemical structure. The presence and positioning of hydroxyl groups on the isoflavone core are paramount for effective binding to the ligand-binding domain of estrogen receptors.[3]

The 7-hydroxyl group and the 4'-hydroxyl group on the daidzein molecule are particularly critical for its estrogenic activity. These hydroxyl groups act as hydrogen bond donors and acceptors, facilitating the key interactions with amino acid residues within the estrogen receptor's binding pocket. This interaction is a prerequisite for the conformational changes in the receptor that lead to the recruitment of co-regulatory proteins and the initiation of gene transcription.[3]

The targeted modification of daidzein to this compound involves the replacement of the hydrogen atoms of the 7- and 4'-hydroxyl groups with bulky benzyl groups. This chemical alteration is predicted to abolish the phytoestrogenic activity of the molecule for two primary reasons:

-

Elimination of Key Hydrogen Bonding: The benzylation of the hydroxyl groups removes their ability to form crucial hydrogen bonds with the estrogen receptor.

-

Steric Hindrance: The introduction of the large benzyl groups creates significant steric hindrance, physically preventing the molecule from fitting into the confined space of the estrogen receptor's ligand-binding pocket.

Studies on the structure-activity relationship of daidzein analogs have shown that even simple alkyl substitutions at the 7-hydroxyl position can convert the molecule from an estrogen receptor agonist to an antagonist, with larger substitutions leading to a loss of proliferative activity.[4] Therefore, the presence of two bulky benzyl groups at both the 7 and 4' positions is expected to completely abrogate any interaction with the estrogen receptors.

Synthesis of this compound: A Representative Protocol

The synthesis of this compound is typically achieved through a Williamson ether synthesis, a classic and reliable method for forming ethers from an alcohol and an alkyl halide. In this case, the phenolic hydroxyl groups of daidzein act as the alcohol component.

Reaction Principle

The Williamson ether synthesis proceeds via an SN2 reaction mechanism.[5] First, a strong base is used to deprotonate the hydroxyl groups of daidzein, forming a more nucleophilic phenoxide ion. This phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide (e.g., benzyl bromide) and displacing the halide to form the ether linkage.

Step-by-Step Protocol

-

Dissolution and Deprotonation: Dissolve daidzein in a suitable aprotic polar solvent, such as N,N-dimethylformamide (DMF) or acetone. Add a slight excess of a base, such as anhydrous potassium carbonate (K₂CO₃), to the solution. Stir the mixture at room temperature to facilitate the deprotonation of the hydroxyl groups.

-

Addition of Benzylating Agent: To the stirred suspension, add a stoichiometric excess of benzyl bromide.

-

Reaction: Heat the reaction mixture to reflux and maintain the temperature for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The crude this compound will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration and wash it with water. The crude product can then be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

Experimental Verification of Biological Inactivity

A battery of standardized in vitro and in vivo assays is employed to definitively determine the estrogenic or anti-estrogenic potential of a compound. The following sections describe the key assays and the expected outcomes for this compound, based on the well-established principles of isoflavone bioactivity.

In Vitro Assays

This assay directly measures the ability of a test compound to bind to ERα and ERβ. It is a competitive binding assay where the test compound competes with a radiolabeled form of estradiol for binding to the receptors.

Expected Outcome: this compound is expected to show no significant binding to either ERα or ERβ, even at high concentrations. This is due to the steric hindrance from the benzyl groups and the absence of the essential hydroxyl groups for receptor interaction.

Table 1: Predicted Estrogen Receptor Binding Affinity

| Compound | Predicted Relative Binding Affinity for ERα (%) | Predicted Relative Binding Affinity for ERβ (%) |

| 17β-Estradiol | 100 | 100 |

| Daidzein | ~0.1 | ~1 |

| This compound | <0.01 | <0.01 |

This cell-based assay assesses the functional consequence of estrogen receptor binding. Cells are engineered to contain a reporter gene (e.g., luciferase) under the control of an estrogen-responsive element (ERE). Activation of the estrogen receptor by a ligand leads to the expression of the reporter gene, which can be quantified.

Expected Outcome: this compound will not induce the expression of the reporter gene, as it is unable to bind to and activate the estrogen receptor.

In Vivo Assay

The uterotrophic assay is the gold-standard in vivo test for estrogenic activity. It measures the increase in uterine weight in immature or ovariectomized female rodents upon exposure to a test compound. An increase in uterine weight is a well-characterized physiological response to estrogen stimulation.

Expected Outcome: Administration of this compound to immature or ovariectomized rodents will not result in a statistically significant increase in uterine weight compared to the vehicle control group.

Visualizing the Concepts: Diagrams and Workflows

The Inactivation of Daidzein

Caption: Chemical modification of daidzein to this compound leads to its biological inactivation.

Experimental Workflow for Uterotrophic Assay

Caption: A simplified workflow of the rodent uterotrophic assay for assessing estrogenic activity.

Conclusion: An Indispensable Tool for Phytoestrogen Research

The targeted benzylation of the 7 and 4' hydroxyl groups of daidzein to form this compound serves as a clear example of rational drug design principles applied to the study of natural products. The resulting derivative, based on a wealth of structure-activity relationship data for isoflavones, is rendered biologically inactive as a phytoestrogen. This is a direct consequence of the elimination of key hydrogen bonding interactions and the introduction of significant steric hindrance, which collectively prevent its binding to and activation of estrogen receptors.

For researchers, this compound represents an invaluable negative control in experiments designed to elucidate the specific estrogenic effects of daidzein and other phytoestrogens. Its use allows for the differentiation of estrogen receptor-mediated effects from other potential off-target or non-specific activities of the parent compound. In the field of drug development, the case of this compound underscores the critical importance of specific functional groups in determining the biological activity of a molecule and highlights how targeted modifications can be employed to modulate pharmacological profiles.

References

-

Phytoestrogens and Health Effects. (2020). Nutrients, 12(12), 3781. [Link]

-

Williamson Ether Synthesis. (n.d.). Utah Tech University. [Link]

-

Modulation of estrogen synthesis and metabolism by phytoestrogens in vitro and the implications for women's health. (2014). Toxicology Letters, 232(1), 11-26. [Link]

-

The Williamson Ether Synthesis. (n.d.). University of Wisconsin-River Falls. [Link]

-

Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond. [Link]

-

Exploring the anti-aging potential of phytoestrogens: focus on molecular mechanisms and menopausal symptom modulation. (2025). Frontiers in Endocrinology, 16, 1426309. [Link]

-

Williamson Ether Synthesis. (n.d.). St. Norbert College. [Link]

-

Williamson ether synthesis. (n.d.). In Wikipedia. [Link]

-

Biological evaluation of isoflavonoids from Genista halacsyi using estrogen-target cells: Activities of glucosides compared to aglycones. (2014). The Journal of Steroid Biochemistry and Molecular Biology, 139, 13-22. [Link]

-

Effect of Hydroxyl Groups Esterification with Fatty Acids on the Cytotoxicity and Antioxidant Activity of Flavones. (2022). Molecules, 27(2), 453. [Link]

-

While all three estrogens have at C-3 a phenolic hydroxyl group... (n.d.). ResearchGate. [Link]

-

Isoflavones with unusually modified B-rings and their evaluation as antiproliferative agents. (2009). Bioorganic & Medicinal Chemistry Letters, 19(22), 6473-6476. [Link]

-

Effects of 7-O Substitutions on Estrogenic and Antiestrogenic Activities of Daidzein Analogues in MCF-7 Breast Cancer Cells. (2010). Journal of Medicinal Chemistry, 53(16), 6150-6160. [Link]

-

Steroid hormone activity of flavonoids and related compounds. (2001). Breast Cancer Research and Treatment, 65(1), 35-42. [Link]

-

Therapeutic Potential of Isoflavones with an Emphasis on Daidzein. (2021). Oxidative Medicine and Cellular Longevity, 2021, 6637861. [Link]

-

The design, synthesis, antioxidant, and antihypoxia activities of two new hydroxydaidzein derivatives. (2017). Journal of the Chinese Chemical Society, 64(11), 1329-1335. [Link]

-

Isoflavones: estrogenic activity, biological effect and bioavailability. (2013). European Journal of Drug Metabolism and Pharmacokinetics, 38(1), 15-25. [Link]

-

Commonly occurring plant flavonoids have estrogenic activity. (1994). Molecular Pharmacology, 46(3), 542-548. [Link]

-

Development of the Research in Isoflavones. (2012). Asian Journal of Chemistry, 24(8), 3309-3313. [Link]

-

Endocrine-Disrupting Activities of Flavones on Steroid Receptors: Structural Requirements and Synthesis of Novel Flavone with Improved Estrogenic Activity. (2025). Environmental Health Perspectives, 133(3), 037007. [Link]

-

Synthesis of 7,2′-Dihydroxy-4′,5′-Dimethoxyisoflavanone, a Phytoestrogen with Derma Papilla Cell Proliferative Activity. (2022). Molecules, 27(19), 6660. [Link]

-

Simple synthesis of non-symmetric 1,4-dialkoxybenzenes via 4-alkoxyphenols. (2025). ARKIVOC, 2025(5), 133-143. [Link]

-

Synthesis 7-o-carboxymethyl-3',4'-dimethoxyisoflavone. (2017). Indonesian Journal of Chemical Science, 6(1). [Link]

Sources

- 1. ebm-journal.org [ebm-journal.org]

- 2. Isoflavones: estrogenic activity, biological effect and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phytoestrogens and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

A Technical Guide to Investigating the Potential In Vitro Off-Target Effects of 7,4'-Dibenzyl Daidzein

Abstract

7,4'-Dibenzyl Daidzein, a synthetic derivative of the soy isoflavone daidzein, presents a compelling scaffold for therapeutic development. As with any novel chemical entity, a thorough characterization of its biological activity is paramount to ensure both efficacy and safety. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential off-target effects of this compound in vitro. By integrating established high-throughput screening methodologies with detailed mechanistic assays, this guide outlines a systematic approach to identify and validate unintended molecular interactions, thereby enabling a robust assessment of the compound's selectivity and potential liabilities. The protocols and strategies detailed herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for informed decision-making in the drug discovery pipeline.

Introduction: The Rationale for Proactive Off-Target Profiling

The journey of a promising therapeutic candidate from discovery to clinical application is fraught with challenges, with a significant portion of failures attributed to unforeseen toxicity and adverse effects.[1] These are often the result of "off-target" interactions, where a compound binds to and modulates the activity of proteins other than its intended therapeutic target.[2] Proactively identifying these unintended interactions during the preclinical phase is not merely a regulatory hurdle but a critical step in building a comprehensive safety profile and mitigating the risk of late-stage attrition.[1][3]

This compound is a derivative of daidzein, a well-characterized phytoestrogen known to interact with estrogen receptors (ERα and ERβ) and influence a multitude of cellular pathways.[4][5][6] The addition of benzyl groups at the 7 and 4' positions alters the molecule's physicochemical properties, potentially enhancing its potency for a desired target while also creating new opportunities for off-target engagement. This guide, therefore, presents a strategic, multi-tiered approach to systematically de-risk this compound by mapping its potential off-target landscape.

Our investigation will be guided by a logical progression from broad, high-throughput screening to more focused, mechanistic studies. This strategy is designed to efficiently identify potential areas of concern and then delve deeper to understand the underlying biology.

Figure 1: A tiered approach to in vitro off-target profiling.

Tier 1: Broad-Spectrum In Vitro Screening

The initial phase of our investigation aims to cast a wide net to identify potential off-target interactions across major classes of druggable proteins. High-throughput screening (HTS) methodologies are invaluable at this stage for their efficiency and broad coverage.[7]

Kinase Profiling

Given that kinases are a large and structurally related family of enzymes, and that many kinase inhibitors exhibit off-target activity, a comprehensive kinase screen is an essential first step. The human kinome consists of over 500 members, and promiscuous inhibition can lead to a range of toxicities.[8]

Experimental Protocol: Luminescence-Based Kinase Activity Assay

This assay quantifies the amount of ADP produced in a kinase reaction, which serves as a direct measure of enzyme activity.[9]

-

Assay Preparation: A panel of recombinant human kinases (e.g., the Invitrogen™ KinaseSenser™ panel or a similar service) is prepared in assay buffer.

-

Compound Incubation: this compound is serially diluted and incubated with each kinase and its specific substrate in a multi-well plate. A standard ATP concentration (e.g., 10 µM) is typically used.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.

-

ADP Detection: A proprietary reagent (e.g., ADP-Glo™) is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the generated ADP into ATP, which drives a luciferase-based reaction, producing a luminescent signal.

-

Data Analysis: The luminescent signal is measured using a plate reader. The percentage of kinase inhibition is calculated relative to a vehicle control (e.g., DMSO).

Data Presentation: Example Kinase Profiling Data

| Kinase Target | % Inhibition at 10 µM | IC50 (µM) |

| PI3Kα | 85% | 1.2 |

| mTOR | 78% | 2.5 |

| SRC | 65% | 5.8 |

| EGFR | 12% | > 50 |

| VEGFR2 | 8% | > 50 |

| PIM1 | 92% | 0.8 |

This is example data and does not represent actual experimental results.

Receptor Binding Assays

To assess interactions with cell surface receptors, particularly G-protein coupled receptors (GPCRs), a panel of radioligand binding assays is employed.[10][11][12] This is especially pertinent given the structural similarity of this compound to daidzein, a known modulator of estrogen receptors.[4]

Experimental Protocol: Radioligand Displacement Assay

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared.

-

Assay Setup: The membranes are incubated with a specific radiolabeled ligand and varying concentrations of this compound.

-

Equilibrium Binding: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The ability of this compound to displace the radioligand is determined, and the inhibition constant (Ki) is calculated.

General Cytotoxicity Assessment

Early assessment of cytotoxicity is crucial to distinguish between specific off-target effects and general cellular toxicity.[13] A multiplexed approach, measuring different aspects of cell health, provides a more comprehensive picture.

Experimental Protocol: Multiplexed Cytotoxicity Assay

This protocol simultaneously measures cell viability (metabolic activity), cytotoxicity (membrane integrity), and apoptosis (caspase activation) in a single well.

-

Cell Culture: A panel of cell lines (e.g., HepG2 for liver toxicity, HEK293 for general toxicity) is seeded in multi-well plates and allowed to attach overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound for 24-48 hours.

-

Reagent Addition: A multiplexing reagent (e.g., Promega's RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay) is added to the wells.

-

Measurement: The plate is read at multiple time points on a plate reader capable of measuring luminescence and fluorescence.

-

Data Analysis: The signals for viability, cytotoxicity, and apoptosis are normalized to vehicle-treated controls.

Data Presentation: Example Cytotoxicity Data

| Cell Line | Viability IC50 (µM) | Cytotoxicity EC50 (µM) | Apoptosis Induction |

| HepG2 | 25 | > 50 | Moderate at > 20 µM |

| HEK293 | > 50 | > 50 | Minimal |

| MCF-7 | 15 | 30 | Significant at > 10 µM |

This is example data and does not represent actual experimental results.

Tier 2: Hit Validation and Cellular Phenotyping

The "hits" identified in Tier 1 screening require validation in a more physiologically relevant context. This tier focuses on confirming the interaction in live cells and observing the phenotypic consequences.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in an intact cellular environment.[14][15][16][17] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for PI3Kα

-

Cell Treatment: A suitable cell line endogenously expressing PI3Kα (e.g., MCF-7) is treated with this compound or vehicle for 1-2 hours.

-

Thermal Challenge: The cell suspensions are aliquoted and heated to a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling.

-

Lysis and Fractionation: Cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.

-

Protein Quantification: The amount of soluble PI3Kα in each sample is quantified by Western blot or ELISA.

-

Data Analysis: The relative amount of soluble PI3Kα is plotted against temperature. A shift in the melting curve in the presence of the compound confirms target engagement.

Phenotypic Screening

Based on the Tier 1 hits, targeted phenotypic assays can be designed. For example, if PI3K inhibition is confirmed, assays for downstream effects such as cell proliferation, migration, or glucose uptake would be appropriate.

Experimental Protocol: Wound Healing (Scratch) Assay for Cell Migration

-

Cell Monolayer: A confluent monolayer of cells (e.g., MDA-MB-231) is created in a multi-well plate.

-

"Wound" Creation: A sterile pipette tip is used to create a "scratch" in the monolayer.

-

Compound Treatment: The cells are washed to remove debris, and media containing this compound at various concentrations is added.

-

Imaging: The plate is placed in a live-cell imaging system, and images of the scratch are taken at regular intervals (e.g., every 2 hours) for 24 hours.

-

Data Analysis: The area of the scratch is measured over time, and the rate of cell migration into the wound is calculated.

Tier 3: Mechanistic Elucidation

The final tier of investigation aims to understand the molecular mechanisms underlying the validated off-target effects.

Signaling Pathway Analysis

Western blotting can be used to probe the phosphorylation status and expression levels of key proteins in the signaling pathways affected by the off-target interaction.

Experimental Protocol: Western Blot for PI3K/Akt/mTOR Pathway

-

Cell Treatment and Lysis: Cells are treated with this compound for various times and concentrations. Cells are then lysed to extract total protein.

-

Protein Quantification: The protein concentration of each lysate is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is probed with primary antibodies against key pathway proteins (e.g., p-Akt, Akt, p-S6K, S6K) and a loading control (e.g., GAPDH).

-

Detection: The membrane is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP), and the signal is detected using a chemiluminescent substrate.

-

Data Analysis: Band intensities are quantified, and the levels of phosphorylated proteins are normalized to the total protein levels.

Figure 3: Simplified PI3K/Akt/mTOR signaling pathway.

Conclusion and Risk Assessment

The culmination of this multi-tiered investigation is a comprehensive in vitro off-target profile for this compound. By systematically progressing from broad screening to detailed mechanistic studies, we can confidently identify and characterize unintended biological activities. The data generated will enable a robust risk assessment, informing decisions on whether to advance the compound, modify its structure to improve selectivity, or terminate its development. This proactive and rigorous approach to off-target profiling is fundamental to the principles of modern, safety-conscious drug discovery.

References

- Predictive value of in vitro model systems in toxicology.PubMed.

- Receptor-Ligand Binding Assays.Revvity.

- A powerful tool for drug discovery.European Pharmaceutical Review.

- The increasing pivotal role of predictive in vitro technologies in drug discovery.European Pharmaceutical Review.

- Application Note: Kinase Profiling Assays to Determine Inhibitor Specificity.Benchchem.

- Receptor Binding Assays for HTS and Drug Discovery.NCBI.

- High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors.PubMed Central.

- Predictive value of in vitro model systems in toxicology.

- Cytotoxicity assays.Sigma-Aldrich.

- Profiling Prediction of Kinase Inhibitors: Toward the Virtual Assay.

- Receptor Binding Assays and Drug Discovery.PubMed.

- Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Pl

- Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects.MDPI.

- Stem cell models as an in vitro model for predictive toxicology.Portland Press.

- Receptor-Ligand Binding Assay.Mtoz Biolabs.

- Kinase Screening and Profiling Services.BPS Bioscience.

- Safety and Off-Target Drug Screening Services.Reaction Biology.

- An in vitro solution to model off-target effects.Labcorp.

- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.NCBI.

- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.PubMed Central.

- Cytotoxicity Assays.Thermo Fisher Scientific.

- Cytotoxicity assay selection guide.Abcam.

- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.Annual Reviews.

- Cell viability and cytotoxicity assays.Miltenyi Biotec.

- What is the mechanism of Daidzein?

- In silico off-target profiling for enhanced drug safety assessment.PubMed Central.

- In Vitro Cytotoxicity Assays: Applic

- Cellular Thermal Shift Assay (CETSA).News-Medical.Net.

- CETSA.Pelago Bioscience.

- DAIDZEIN: A REVIEW OF PHARMACOLOGICAL EFFECTS.SciSpace.

- Daidzein stimulates osteogenesis facilitating proliferation, differentiation, and antiapoptosis in human osteoblast-like MG-63 cells via estrogen receptor-dependent MEK/ERK and PI3K/Akt activ

- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.Frontiers.

- How can off-target effects of drugs be minimised?

- Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alter

- Daidzein, daidzein-4′-sulfate and equol action mechanism.